molecular formula C17H17N3O4 B2609694 [(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 2-(1,2-benzoxazol-3-yl)acetate CAS No. 1424451-19-3

[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 2-(1,2-benzoxazol-3-yl)acetate

Cat. No. B2609694
CAS RN: 1424451-19-3
M. Wt: 327.34
InChI Key: VCVNUIDPYAZICM-UHFFFAOYSA-N
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Description

[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 2-(1,2-benzoxazol-3-yl)acetate, also known as CBMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CBMA is a synthetic compound and belongs to the class of carbamates. It has been found to possess a wide range of biological activities, including anti-inflammatory, antitumor, and antifungal properties.

Mechanism of Action

The mechanism of action of [(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 2-(1,2-benzoxazol-3-yl)acetate is not fully understood. However, it has been proposed that [(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 2-(1,2-benzoxazol-3-yl)acetate exerts its antitumor effects by inhibiting the activity of enzymes involved in the biosynthesis of DNA and RNA. [(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 2-(1,2-benzoxazol-3-yl)acetate has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 2-(1,2-benzoxazol-3-yl)acetate has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. [(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 2-(1,2-benzoxazol-3-yl)acetate has also been found to possess antifungal properties and has been shown to inhibit the growth of various fungal species.

Advantages and Limitations for Lab Experiments

One of the major advantages of [(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 2-(1,2-benzoxazol-3-yl)acetate is its potent antitumor activity. It can be used as a lead compound for the development of novel anticancer agents. [(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 2-(1,2-benzoxazol-3-yl)acetate is also relatively easy to synthesize, and its synthesis can be scaled up for industrial production. However, one of the limitations of [(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 2-(1,2-benzoxazol-3-yl)acetate is its poor solubility in water, which can limit its use in certain applications.

Future Directions

There are several future directions for the research on [(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 2-(1,2-benzoxazol-3-yl)acetate. One of the future directions is the development of novel [(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 2-(1,2-benzoxazol-3-yl)acetate derivatives with improved solubility and potency. Another future direction is the investigation of the mechanism of action of [(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 2-(1,2-benzoxazol-3-yl)acetate to gain a better understanding of its biological activities. Additionally, the potential applications of [(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 2-(1,2-benzoxazol-3-yl)acetate in other fields, such as agriculture and veterinary medicine, can also be explored.
Conclusion:
In conclusion, [(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 2-(1,2-benzoxazol-3-yl)acetate is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. [(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 2-(1,2-benzoxazol-3-yl)acetate possesses potent antitumor, anti-inflammatory, and antifungal properties and has been extensively studied for its various biological activities. The synthesis of [(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 2-(1,2-benzoxazol-3-yl)acetate is relatively simple, and its potent antitumor activity makes it a promising lead compound for the development of novel anticancer agents. Future research on [(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 2-(1,2-benzoxazol-3-yl)acetate can lead to the development of novel derivatives with improved solubility and potency and can also explore its potential applications in other fields.

Synthesis Methods

The synthesis of [(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 2-(1,2-benzoxazol-3-yl)acetate involves the reaction of 2-(1,2-benzoxazol-3-yl)acetic acid with cyanocyclopropane and isocyanate. The reaction proceeds via a one-pot process, and the yield of the final product is high. The synthesis method of [(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 2-(1,2-benzoxazol-3-yl)acetate is relatively simple and can be easily scaled up for industrial production.

Scientific Research Applications

[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 2-(1,2-benzoxazol-3-yl)acetate has been extensively studied for its various biological activities. One of the most significant applications of [(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 2-(1,2-benzoxazol-3-yl)acetate is in the field of cancer research. [(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 2-(1,2-benzoxazol-3-yl)acetate has been found to possess potent antitumor properties and has been shown to induce apoptosis in cancer cells. It has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer.

properties

IUPAC Name

[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 2-(1,2-benzoxazol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c1-17(10-18,11-6-7-11)19-15(21)9-23-16(22)8-13-12-4-2-3-5-14(12)24-20-13/h2-5,11H,6-9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVNUIDPYAZICM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)COC(=O)CC2=NOC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 2-(1,2-benzoxazol-3-yl)acetate

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